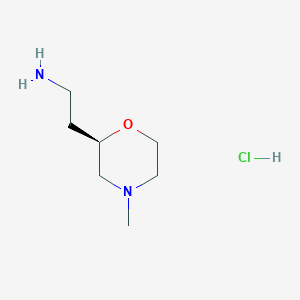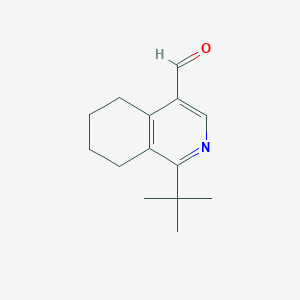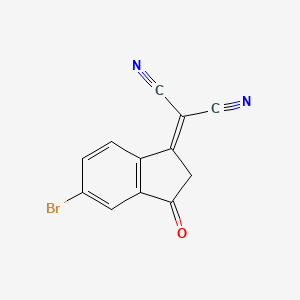
5-Bromoselenophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoselenophene-2-carbaldehyde is an organoselenium compound with the molecular formula C5H3BrOSe It is a derivative of selenophene, where a bromine atom is substituted at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene followed by formylation. One common method includes:
Bromination: Selenophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Formylation: The brominated selenophene is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 5-Bromoselenophene-2-carboxylic acid.
Reduction: 5-Bromoselenophene-2-methanol.
Substitution: Various substituted selenophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-Bromoselenophene-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and DNA. The bromine atom may also play a role in modulating the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Bromothiophene-2-carbaldehyde: Similar structure but with sulfur instead of selenium.
5-Chloroselenophene-2-carbaldehyde: Chlorine substituted instead of bromine.
2-Selenophenecarboxaldehyde: Lacks the bromine substitution.
Uniqueness: 5-Bromoselenophene-2-carbaldehyde is unique due to the presence of both bromine and selenium in its structure. This combination imparts distinct chemical properties, such as higher reactivity and potential biological activity, compared to its sulfur or chlorine analogs.
Eigenschaften
Molekularformel |
C5H3BrOSe |
|---|---|
Molekulargewicht |
237.95 g/mol |
IUPAC-Name |
5-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-5-2-1-4(3-7)8-5/h1-3H |
InChI-Schlüssel |
GMXWOMRCKGITNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C([Se]C(=C1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
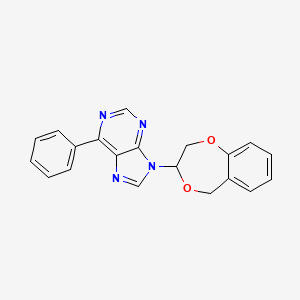

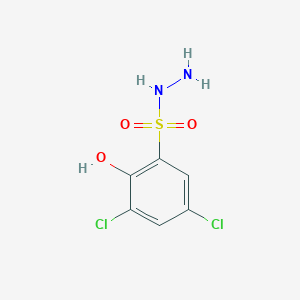
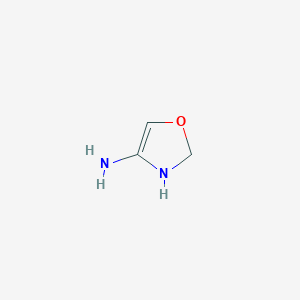
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
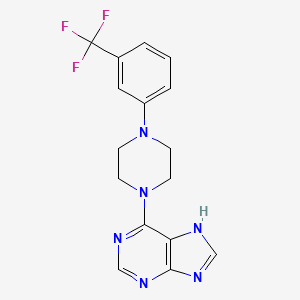
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
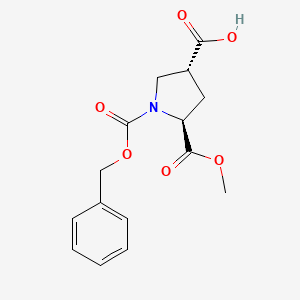
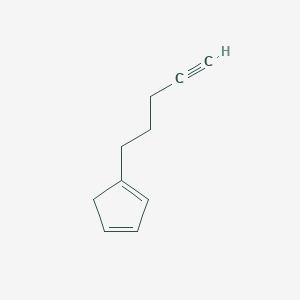
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
